molecular formula C7H9ClN2O2 B1383311 2-(Pyrimidin-5-yl)propanoic acid hydrochloride CAS No. 1795502-38-3

2-(Pyrimidin-5-yl)propanoic acid hydrochloride

Cat. No. B1383311
M. Wt: 188.61 g/mol
InChI Key: HQKBTNZFTSGPNM-UHFFFAOYSA-N
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Description

“2-(Pyrimidin-5-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1795502-38-3 . It has a molecular weight of 188.61 g/mol . The IUPAC name for this compound is 2-(pyrimidin-5-yl)propanoic acid hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(Pyrimidin-5-yl)propanoic acid hydrochloride” is 1S/C7H8N2O2.ClH/c1-5(7(10)11)6-2-8-4-9-3-6;/h2-5H,1H3,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis and Biological Evaluation

2-(Pyrimidin-5-yl)propanoic acid hydrochloride and its derivatives have been explored in various chemical syntheses and biological evaluations. For instance:

  • Synthesis of Pyrido[2,3-d]pyrimidines and Related Compounds : This compound has been used in the synthesis of complex molecules like pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine through reactions with aromatic amines (Harutyunyan et al., 2015).

  • Exploration in Biological Activities : Various derivatives have been synthesized and tested for biological activities. For example, substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids were evaluated as inhibitors of human protein kinase CK2, showing significant inhibitory activities (Golub et al., 2011).

  • Development of Antioxidant and Anticancer Agents : Derivatives of 2-(Pyrimidin-5-yl)propanoic acid hydrochloride have shown a range of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties (Rani et al., 2012).

  • Synthesis of Other Heterocyclic Systems : The compound has also been utilized in the creation of diverse heterocyclic systems such as imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines (Harutyunyan, 2016).

  • Role in Antibacterial Activity : Some derivatives have been synthesized and demonstrated antibacterial activity against various bacterial strains, highlighting the compound's potential in antimicrobial applications (Vlasov et al., 2018).

  • Pharmacological Studies : Derivatives of 2-(Pyrimidin-5-yl)propanoic acid hydrochloride have been synthesized and studied for pharmacological activities, including anti-inflammatory and analgesic activities (Kvita & Schweizer, 1989).

Safety And Hazards

The safety information available indicates that “2-(Pyrimidin-5-yl)propanoic acid hydrochloride” is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

2-pyrimidin-5-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-5(7(10)11)6-2-8-4-9-3-6;/h2-5H,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKBTNZFTSGPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrimidin-5-yl)propanoic acid hydrochloride

CAS RN

1795502-38-3
Record name 2-(pyrimidin-5-yl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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